2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide (hereafter referred to as the "target compound") is a pyrimido[4,5-d]pyrimidine derivative characterized by:
- A bicyclic pyrimido[4,5-d]pyrimidine core with 6,8-dimethyl and 5,7-dioxo substituents.
- A thioacetamide linker at position 4, connecting to an N-(furan-2-ylmethyl) group.
- An o-tolyl (2-methylphenyl) substituent at position 2.
Properties
IUPAC Name |
2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-13-7-4-5-9-15(13)18-24-19-17(21(29)27(3)22(30)26(19)2)20(25-18)32-12-16(28)23-11-14-8-6-10-31-14/h4-10H,11-12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUVNXHKCTYUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)NCC4=CC=CO4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS Number: 872629-30-6) is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of 451.5 g/mol . The structure features a tetrahydropyrimido-pyrimidine core with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The detailed synthetic pathways are crucial for understanding the structure-activity relationship (SAR) of the compound.
Antimicrobial Activity
Recent studies have shown that related pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have demonstrated effectiveness against various Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. These studies suggest that variations in the substituents on the pyrimidine ring can enhance antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 20 | P. aeruginosa |
| Target Compound | 15 | P. aeruginosa |
Cytotoxicity
In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, a related compound was tested against A431 vulvar epidermal carcinoma cells and showed significant inhibition of cell proliferation at concentrations as low as 10 µg/mL .
The proposed mechanism of action for the biological activity of this compound involves interference with bacterial DNA synthesis and potential inhibition of key enzymes involved in cell division. This is consistent with findings from related studies where pyrimidine derivatives were shown to inhibit DNA gyrase activity, leading to bacterial cell death .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrimidine derivatives against clinical strains of E. coli and P. aeruginosa. The results indicated that modifications in the chemical structure significantly affected the minimum inhibitory concentration (MIC), highlighting the importance of structural diversity in enhancing antibacterial properties .
- Anticancer Potential : Another investigation focused on the anticancer properties of pyrimidine derivatives, demonstrating their ability to inhibit tumor cell growth through apoptosis induction mechanisms. The study emphasized the role of specific substituents in modulating cytotoxicity against cancer cells .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections detail the primary applications of this compound based on its chemical properties and biological interactions.
Anticancer Activity
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For example:
- Mechanism of Action : The compound may interfere with specific signaling pathways involved in tumor growth and metastasis.
- Case Study : A related compound demonstrated significant tumor growth inhibition in xenograft models by targeting the PI3K/Akt/mTOR pathway.
Antimicrobial Effects
The compound's potential as an antimicrobial agent has been explored:
- Target Pathogens : Research indicates effectiveness against various bacterial strains and fungi.
- Mechanism : The thioether linkage may enhance the compound's ability to penetrate microbial membranes.
Enzyme Inhibition
The compound is also being investigated for its ability to inhibit specific enzymes:
- Target Enzymes : Enzymes involved in cancer pathways and bacterial virulence factors are of particular interest.
- Example : Inhibition of the Type III secretion system (T3SS) has been noted in structurally related compounds.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the tetrahydropyrimido core.
- Introduction of the thioether linkage.
- Coupling with the furan-containing acetamide.
A detailed reaction scheme is essential for replicating this synthesis in laboratory settings.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Comparison with Similar Compounds
Key Observations
Substituent Effects: Electron-Donating Groups: The o-tolyl group (methyl substituent) in the target compound may enhance lipophilicity compared to electron-withdrawing nitro (–9) or chlorine () groups. This could influence membrane permeability and bioavailability. Furan vs.
Synthetic Yields :
- Yields for analogous reactions range from 53% () to 80% (). The target compound’s synthesis would likely require optimization of acetylation or coupling steps, similar to .
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular forces. The dichlorophenyl analog () has the highest mp (230°C), attributed to halogen-induced crystal packing. The target compound’s mp is expected to be moderate (150–200°C), based on furan’s lower symmetry and absence of halogens.
Spectroscopic Signatures :
- IR : Expected C=O stretches (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹), consistent with and .
- 1H NMR : Key signals include SCH2 (~4.1–4.2 ppm), furan protons (~6.3–7.6 ppm), and o-tolyl methyl (~2.3 ppm). Compare with ’s benzyl protons (~4.01 ppm) .
Research Findings and Implications
Patent and Drug Development Context
- and highlight pyrimidine derivatives in patented drug candidates, particularly for oncology . The target compound’s unique substituents position it as a novel candidate for structure-activity relationship (SAR) studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
